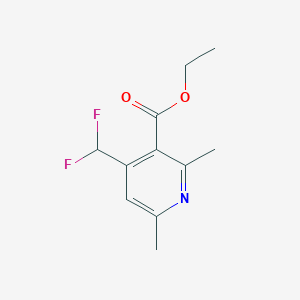

Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate

CAS No.: 1823256-92-3

Cat. No.: VC3206489

Molecular Formula: C11H13F2NO2

Molecular Weight: 229.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823256-92-3 |

|---|---|

| Molecular Formula | C11H13F2NO2 |

| Molecular Weight | 229.22 g/mol |

| IUPAC Name | ethyl 4-(difluoromethyl)-2,6-dimethylpyridine-3-carboxylate |

| Standard InChI | InChI=1S/C11H13F2NO2/c1-4-16-11(15)9-7(3)14-6(2)5-8(9)10(12)13/h5,10H,4H2,1-3H3 |

| Standard InChI Key | PUWGVCQJEAGGFA-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=C(N=C1C)C)C(F)F |

| Canonical SMILES | CCOC(=O)C1=C(C=C(N=C1C)C)C(F)F |

Introduction

Chemical Structure and Properties

Structural Characteristics

Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate is a substituted pyridine derivative featuring:

-

A pyridine core (nicotinate backbone)

-

An ethyl ester group connected to the carboxylic acid function

-

A difluoromethyl (-CHF₂) group at position 4

-

Methyl groups at positions 2 and 6

The presence of the difluoromethyl group is particularly significant as it introduces unique physicochemical properties. Difluoromethyl groups are considered bioisosteres of hydroxyl groups and can function as hydrogen bond donors, making them valuable in drug design. Unlike trifluoromethyl groups, the difluoromethyl moiety retains one hydrogen atom, allowing it to participate in hydrogen bonding while maintaining lipophilicity.

| Property | Estimated Value | Basis for Estimation |

|---|---|---|

| Molecular Formula | C₁₂H₁₃F₂NO₂ | Derived from chemical structure |

| Molecular Weight | Approximately 241.24 g/mol | Calculated from molecular formula |

| Physical State | Likely a colorless to pale yellow liquid or crystalline solid | Based on similar nicotinate esters |

| Solubility | Likely soluble in organic solvents (dichloromethane, ethanol), poorly soluble in water | Based on related fluorinated esters |

Chemical Properties

The compound's reactivity is influenced by several key structural features:

-

The pyridine nitrogen provides a basic site for protonation and potential for coordination with metals

-

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions

-

The difluoromethyl group exhibits distinct reactivity compared to both methyl and trifluoromethyl groups

-

The 2,6-dimethyl substitution pattern on the pyridine ring creates steric hindrance around the pyridine nitrogen

Synthesis Methods

Related Difluoromethyl Compound Synthesis

Methods for introducing difluoromethyl groups into organic molecules can be adapted from techniques used for related compounds:

-

Fluorination of nicotinate precursors using reagents like DAST (diethylaminosulfur trifluoride)

-

Direct difluoromethylation using difluorocarbene sources

-

Adaptation of methods used for synthesizing ethyl 4,4-difluoroacetoacetate, which involves reaction of difluoroacyl halides with ethyl acetate in the presence of sodium ethylate or sodium methylate

A patent describes synthesis of difluorinated compounds using two fluoroacyl halides (including fluorides, chlorides, or bromides) reacting with ethyl acetate at temperatures between -30°C and 80°C . This approach could potentially be modified for introducing difluoromethyl groups into pyridine-based structures.

Biological and Pharmaceutical Applications

Structure-Activity Relationships

The structural elements of Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate suggest several potential pharmacological characteristics:

-

The difluoromethyl group at position 4 may serve as a hydrogen bond donor, potentially enhancing interactions with biological targets

-

The 2,6-dimethyl substitution pattern on the pyridine ring creates a sterically hindered environment that can affect receptor binding

-

The ethyl ester group provides a site for potential prodrug development through enzymatic hydrolysis in vivo

Related pyridine compounds have shown activity as allosteric modulators of muscarinic acetylcholine receptors, though with different substitution patterns. For instance, certain 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-5-one compounds act as allosteric modulators of the M4 muscarinic acetylcholine receptor with potential applications in treating neurological and psychiatric disorders .

Analytical Methods for Characterization

Spectroscopic Analysis

Several spectroscopic techniques would be valuable for characterizing Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for:

-

The difluoromethyl proton (typically appears as a triplet due to coupling with fluorine atoms)

-

The two methyl groups at positions 2 and 6

-

The ethyl ester protons

-

-

¹⁹F NMR would confirm the presence of the difluoromethyl group

-

¹³C NMR would provide information about the carbon framework

-

-

Mass Spectrometry:

-

Expected molecular ion peak at approximately m/z 241

-

Characteristic fragmentation patterns likely including loss of the ethyl group and cleavage at the difluoromethyl position

-

Chromatographic Methods

For purification and analysis, the following techniques would be appropriate:

-

High-Performance Liquid Chromatography (HPLC):

-

Reverse-phase conditions using C18 columns

-

Mobile phases consisting of acetonitrile/water or methanol/water gradients

-

-

Gas Chromatography (GC):

-

Particularly suitable if the compound exhibits sufficient volatility

-

May require derivatization depending on thermal stability

-

Comparative Analysis with Related Compounds

Comparison with Other Nicotinate Derivatives

| Compound | Key Structural Differences | Notable Properties |

|---|---|---|

| Ethyl nicotinate | Lacks difluoromethyl and methyl substituents | Lower lipophilicity, different hydrogen bonding profile |

| Ethyl 2,6-dimethylnicotinate | Lacks difluoromethyl group | Less metabolic stability, different electronic properties |

| Methyl 4-(difluoromethyl)-2,6-dimethylnicotinate | Contains methyl ester instead of ethyl ester | Potentially more rapid hydrolysis in vivo |

Comparison with Other Difluoromethyl Compounds

-

Physical Properties Comparison:

-

Reactivity Comparison:

-

Both compounds contain ester functionalities susceptible to hydrolysis

-

The difluoromethyl group positioning differs, affecting reactivity patterns

-

Another related compound, 1,4-Bis(difluoromethyl)benzene (CAS 369-54-0) , represents a simpler aromatic structure with difluoromethyl groups but lacks the heterocyclic and ester functionalities present in Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate.

Future Research Directions

Several promising avenues for future research on Ethyl 4-(difluoromethyl)-2,6-dimethylnicotinate include:

-

Development of efficient, scalable synthetic routes specifically optimized for this compound

-

Comprehensive physical property characterization through experimental determination

-

Investigation of potential biological activities, particularly in areas where difluoromethylated compounds have shown promise

-

Structure-activity relationship studies comparing this compound with analogues having different substitution patterns

-

Exploration of the compound's potential as a building block for more complex molecules of pharmaceutical interest

-

Detailed mechanistic studies on the reactivity of the difluoromethyl group in this specific structural context

The compound's unique combination of a difluoromethyl group with the nicotinate scaffold presents interesting opportunities for applications in medicinal chemistry, particularly in contexts where metabolic stability and specific hydrogen bonding interactions are desired.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume